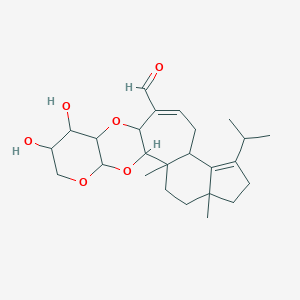

Erinacine A

Descripción

Propiedades

Fórmula molecular |

C25H36O6 |

|---|---|

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |

Clave InChI |

LPPCHLAEVDUIIW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

SMILES isomérico |

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |

SMILES canónico |

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |

melting_point |

74 - 76 °C |

Descripción física |

Solid |

Sinónimos |

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Erinacine A from Hericium erinaceus

Abstract: Erinacine A, a cyathane-type diterpenoid found in the mycelium of Hericium erinaceus (Lion's Mane mushroom), is a potent stimulator of Nerve Growth Factor (NGF) synthesis, positioning it as a compound of significant interest for neurodegenerative disease research.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and purification of erinacine A. It details field-proven methodologies, from mycelial cultivation and solvent extraction to advanced chromatographic purification and analytical quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the processes involved in obtaining high-purity erinacine A for research and potential therapeutic applications.

Introduction: The Emergence of a Neurotrophic Diterpenoid

The search for novel therapeutic agents to combat neurodegenerative diseases has increasingly turned to natural sources. The medicinal mushroom Hericium erinaceus has a long-standing history in traditional Chinese medicine for its cognitive benefits.[4][5] In 1994, a significant breakthrough was made by Kawagishi et al., who isolated and identified a series of new cyathane-type diterpenoids, which they named erinacines, from the mycelia of H. erinaceus.[4] Among these, erinacine A was identified as a powerful stimulant of Nerve Growth Factor (NGF) synthesis.[2][6] Erinacines, including erinacine A, have the ability to cross the blood-brain barrier, making them highly valuable for their neuroprotective potential.[7][8]

Erinacine A's neuroprotective effects are a key area of study, with research indicating its potential to reduce amyloid β deposition, a hallmark of Alzheimer's disease, and promote neurogenesis.[3] The primary challenge, however, lies in the low natural abundance and high cost of pure erinacine A, which has spurred research into optimizing its production and purification.[8] This guide will delineate the critical steps from fungal cultivation to the isolation of research-grade erinacine A.

Foundational Stage: Cultivation of Hericium erinaceus Mycelium

The production of erinacine A is intricately linked to the cultivation of H. erinaceus mycelium, as this is where the compound is predominantly found.[2][9] Both submerged (liquid) and solid-state fermentation are viable methods, with the choice often depending on the desired yield and downstream processing capabilities.[2][10]

Submerged Fermentation

Submerged fermentation allows for rapid cultivation of a large quantity of mycelial biomass in a controlled liquid medium.[7] This method offers a more uniform product and is generally more scalable for industrial production.[7]

Protocol 2.1: Submerged Culture of H. erinaceus

-

Seed Culture Preparation: Inoculate 100 mL of a seed medium (e.g., 4 g/L glucose, 1 g/L peptone, 0.2 g/L yeast extract, 0.1 g/L MgSO₄·7H₂O, and 0.05 g/L KH₂PO₄) with a mycelial culture of H. erinaceus.[2]

-

Incubation: Cultivate the seed culture in a rotary shaker at 25°C and 100-180 rpm for 7 days.[2][3]

-

Production Culture: Inoculate a larger volume of the production medium with the seed culture.

-

Fermentation: Continue incubation for an extended period, typically around 40 days, to maximize erinacine A production.[3]

-

Harvesting: Harvest the mycelia by filtration, rinse with deionized water, and then freeze-dry.[3]

Solid-State Fermentation

Solid-state fermentation can significantly enhance the production of erinacine A under optimized conditions and may yield higher concentrations compared to submerged methods.[9][10] This technique simulates the natural growing environment of the fungus.[2]

Protocol 2.2: Solid-State Cultivation of H. erinaceus

-

Substrate Preparation: Prepare a solid medium using grains such as corn kernels or brown rice mixed with deionized water (e.g., a 1:1 ratio of 50 g of grain to 50 mL of water) and sterilize at 121°C for 20 minutes.[2]

-

Inoculation: Inoculate the sterilized solid medium with a seed culture of H. erinaceus.[2]

-

Incubation: Culture in an incubator at 25°C for approximately 20 days.[2]

-

Harvesting and Processing: Once the mycelium has fully colonized the substrate, the entire mass is harvested and dried for extraction.

It is crucial to note that the specific strain of H. erinaceus used can significantly impact the yield of erinacine A, with some wild strains demonstrating superior production capabilities.[10][11]

Extraction and Primary Purification

The initial step in isolating erinacine A involves extracting the compound from the dried and powdered mycelial biomass. The choice of solvent is critical for achieving a high extraction yield.

Solvent Extraction

Aqueous ethanol and ethyl acetate are commonly employed for the extraction of erinacine A.[10] While aqueous ethanol is often used for the initial extraction, ethyl acetate is frequently utilized in subsequent fractionation and purification steps.[10]

Protocol 3.1: Ethanol Extraction of Erinacine A

-

Maceration: Suspend the dried and powdered H. erinaceus mycelium in 70-95% ethanol.

-

Extraction: Allow the mixture to macerate at room temperature with agitation for a specified period. This process is often repeated to maximize the extraction efficiency.

-

Filtration and Concentration: Filter the extract to remove solid mycelial debris. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.

For a potentially higher yield, an enzymatic pretreatment with cellulase can be employed to break down the fungal cell walls prior to solvent extraction.[1]

Solvent Partitioning

The crude extract is a complex mixture of compounds. Solvent partitioning is a crucial step to separate compounds based on their polarity. Typically, the crude extract is partitioned between ethyl acetate and water.[10] The erinacine A, being more lipophilic, will preferentially move into the ethyl acetate phase.[10]

Chromatographic Purification of Erinacine A

The isolation of high-purity erinacine A from the crude extract is a challenging task due to the complex matrix of the H. erinaceus biomass and the presence of structurally similar erinacines.[10] Chromatographic techniques are indispensable for achieving the desired purity.

Open-Column Chromatography

Traditional open-column chromatography using silica gel as the stationary phase is a widely reported method for the initial fractionation of the crude extract.[10][12]

Protocol 4.1: Silica Gel Column Chromatography

-

Column Packing: Prepare a column with silica gel (70-230 mesh).

-

Sample Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of solvent and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate.[10]

-

Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing erinacine A.[1]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective and efficient method for separating high-purity erinacine A.[11][12] This technique offers advantages such as a lower risk of sample denaturation, rapid separation, and high recovery.[11][12] A two-phase solvent system is crucial for successful separation.

Protocol 4.2: HSCCC Purification of Erinacine A

-

Solvent System Preparation: A commonly used two-phase solvent system is composed of n-hexane/ethyl acetate/methanol/water (e.g., in a 4.5:5:4.5:5 v/v/v/v ratio).[11][12]

-

Sample Injection: Dissolve the sample in a mixture of the upper and lower phases of the solvent system and inject it into the HSCCC system.[1]

-

Separation: The upper phase serves as the stationary phase, and the lower phase is the mobile phase.[1]

-

Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing pure erinacine A. This method can achieve purities of over 95%.[1][11][12]

Two-Dimensional Chromatography

For achieving very high purity, a two-dimensional chromatographic approach is highly effective.[1][10] This strategy utilizes the orthogonality of two different chromatographic modes to eliminate challenging impurities, including structural isomers.[10]

Protocol 4.3: 2D Chromatographic Purification

-

First Dimension (Normal-Phase): Fractionate the crude extract using normal-phase flash chromatography.[1][10]

-

Second Dimension (Reversed-Phase): Further purify the fraction containing erinacine A from the first dimension using semi-preparative reversed-phase HPLC (RP-HPLC).[9][10] This "heart-cut" approach, where only the target fraction is transferred to the second dimension, is highly specific.[10]

Analytical Quantification and Characterization

Accurate quantification and unambiguous identification of erinacine A are essential for research and development.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for quantifying erinacine A.[1]

Protocol 5.1: HPLC Quantification of Erinacine A

-

Standard Curve Generation: Prepare a series of standard solutions of erinacine A with known concentrations to create a calibration curve.[1]

-

Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase and filter it through a 0.22 µm syringe filter.[1]

-

HPLC Analysis: Inject the standards and the sample into an HPLC system equipped with a C18 column. A typical mobile phase is an isocratic elution of acetonitrile and water (e.g., 55:45 v/v).[3]

-

Quantification: Quantify the amount of erinacine A in the sample by comparing its peak area to the calibration curve.[1]

Confirmatory Analysis

To unambiguously confirm the identity of the isolated erinacine A, complementary analytical techniques are employed, including:

-

High-Performance Thin-Layer Chromatography (HPTLC): A quick and efficient method for preliminary identification.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides structural information for definitive identification.[9][10]

Data Presentation

Table 1: Comparison of Erinacine A Yield from Different Strains and Cultivation Methods

| H. erinaceus Strain | Cultivation Method | Erinacine A Content (mg/g) | Erinacine A Yield (mg/L) | Reference |

| Wild Strain HeG | Submerged | 42.16 | 358.78 | [11] |

| Not Specified | Solid-State (Corn Kernel) | 165.36 (mg/g cell dry weight) | Not Reported | [9] |

Table 2: Purity of Erinacine A Achieved with Different Purification Methods

| Purification Method | Purity Achieved | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | > 95% | [11][12] |

| Two-Dimensional Chromatography | 97.4% | [10] |

Visualizations

Caption: Experimental workflow for the isolation and purification of erinacine A.

Conclusion

The isolation and purification of erinacine A from Hericium erinaceus is a multi-step process that requires careful optimization at each stage, from the selection of high-yielding fungal strains and cultivation methods to the application of advanced chromatographic techniques. While traditional methods provide a foundational approach, modern techniques like HSCCC and two-dimensional chromatography offer significant improvements in efficiency and purity. The protocols and insights provided in this guide aim to equip researchers with the necessary knowledge to successfully isolate this promising neurotrophic compound for further scientific investigation and potential therapeutic development.

References

-

Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains. (2024). MDPI. [Link]

-

Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus. (2025). National Institutes of Health (NIH). [Link]

-

Enhanced Erinacine A Production by Hericium erinaceus Using Solid-State Cultivation. (2021). ResearchGate. [Link]

-

Enhanced Erinacine A Production by Hericium erinaceus Using Solid-State Cultivation. (2021). MDPI. [Link]

-

Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains. (2024). MDPI. [Link]

-

Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains. (2024). MDPI. [Link]

-

Hericium erinaceus. (2024). Wikipedia. [Link]

-

Identification of Common Liver Metabolites of the Natural Bioactive Compound Erinacine A, Purified from Hericium erinaceus Mycelium. (2021). MDPI. [Link]

- Method for preparing compound of erinacine P. (2012).

-

Secondary Metabolites from Hericium erinaceus and Their Anti-Inflammatory Activities. (2020). MDPI. [Link]

-

Recent Advances in Erinacine A: Preparation, Biological Activities, and Biosynthetic Pathway. (2023). MDPI. [Link]

-

Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method. (2021). PubMed. [Link]

-

Secondary Metabolites from Hericium erinaceus and Their Anti-Inflammatory Activities. (2020). MDPI. [Link]

-

Array of Metabolites in Italian Hericium erinaceus Mycelium, Primordium, and Sporophore. (2019). MDPI. [Link]

-

Bioactive compounds in Hericium erinaceus and their biological properties: a review. (2023). ResearchGate. [Link]

-

The chemical structures, biosynthesis, and biological activities of secondary metabolites from the culinary-medicinal mushrooms of the genus Hericium: a review. (2024). Chinese Journal of Natural Medicines. [Link]

- Method for extracting Hericium erinaceush A. (2013).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN103467544A - Method for extracting Hericium erinaceush A - Google Patents [patents.google.com]

- 7. Hericium erinaceus - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Erinacine A: A Technical Guide to its Chemical Structure and Stereochemistry

Introduction: The Neurotrophic Potential of a Fungal Metabolite

Erinacine A, a prominent member of the cyathane class of diterpenoids, has emerged as a molecule of significant interest within the scientific community, particularly in the fields of neurobiology and drug development.[1][2] Isolated from the mycelia of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane, this complex natural product is renowned for its potent ability to stimulate the synthesis of Nerve Growth Factor (NGF).[3][4] This bioactivity underscores its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][5] This in-depth technical guide provides a comprehensive exploration of the chemical structure and intricate stereochemistry of erinacine A, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Architecture of Erinacine A

Erinacine A is characterized by a unique and complex molecular structure, possessing the chemical formula C₂₅H₃₆O₆ and a molecular weight of 432.5 g/mol .[6][7] Its architecture is built upon a fused tricyclic 5-6-7 carbon skeleton, the hallmark of the cyathane diterpenes.[3] Attached to this core is a β-D-xylopyranose sugar moiety, contributing to its glycosidic nature.

Core Structural Features:

-

Cyathane Diterpenoid Core: The foundation of erinacine A is the distinctive 5-6-7 tricyclic ring system. This carbocyclic framework is decorated with several functional groups that are crucial for its biological activity.

-

Key Functional Groups: The molecule features an isopropyl group, two methyl groups, an aldehyde functional group, and a secondary alcohol which serves as the attachment point for the sugar.

-

Glycosidic Linkage: A key feature of erinacine A is the presence of a β-D-xylopyranose unit linked to the cyathane core via an O-glycosidic bond.

Below is a two-dimensional representation of the chemical structure of erinacine A.

Caption: 2D Chemical Structure of Erinacine A.

Definitive Stereochemistry

The biological activity of natural products is intrinsically linked to their three-dimensional structure. Erinacine A possesses multiple chiral centers, and its specific stereoisomeric form is crucial for its neurotrophic effects. The absolute configuration of erinacine A has been unequivocally established through extensive spectroscopic analysis and, most definitively, by total synthesis.[3]

The IUPAC name for the naturally occurring, active isomer of erinacine A is (3aR,5aR,6S)-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde .[7]

This nomenclature precisely defines the spatial arrangement of substituents at each stereocenter:

-

Cyathane Core Stereocenters: The designations 3aR, 5aR, and 6S define the relative and absolute stereochemistry of the fused ring system. This specific arrangement dictates the overall conformation of the molecule, influencing how it interacts with biological targets.

-

Xylopyranose Stereocenters: The stereochemical descriptors 2S, 3R, 4S, and 5R correspond to the D-xylose sugar moiety. This configuration is essential for the correct presentation of the hydroxyl groups, which may be involved in hydrogen bonding interactions with its biological partners.

The precise stereochemistry is a critical determinant of erinacine A's ability to cross the blood-brain barrier and to induce NGF synthesis.[8][9] Any deviation in the stereochemistry at any of the chiral centers would likely result in a significant loss of biological activity.

Elucidation of Structure and Stereochemistry: A Multi-faceted Approach

The determination of the complex structure of erinacine A was a significant undertaking that relied on a combination of advanced analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques were instrumental in piecing together the connectivity of the carbon skeleton and the attached functional groups.[10][11] Techniques such as COSY, HSQC, and HMBC allowed for the unambiguous assignment of protons and carbons and established the bonding network within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of erinacine A, confirming its molecular formula.[12] Tandem mass spectrometry (MS/MS) provided valuable fragmentation data, which helped to corroborate the proposed structure.[11][13]

Total Synthesis: The Ultimate Proof

The unambiguous confirmation of the structure and absolute stereochemistry of erinacine A was achieved through its total synthesis.[3] This monumental effort in synthetic organic chemistry not only verified the proposed structure but also provided a potential route for the production of erinacine A and its analogs for further biological evaluation. The successful synthesis of the natural enantiomer with the correct stereochemistry at all chiral centers serves as the definitive proof of its structure.[3]

Isolation and Purification of Erinacine A

The primary source of erinacine A is the mycelium of Hericium erinaceus.[14] Its isolation from this natural source involves a multi-step process designed to separate it from a complex mixture of other metabolites.

General Workflow for Isolation:

-

Extraction: The dried and powdered mycelium is typically extracted with an organic solvent such as ethanol.[14]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.[14]

-

Chromatographic Purification: The fraction containing erinacine A is further purified using a series of chromatographic techniques. Silica gel column chromatography is a common initial step.[5][10] This is often followed by more advanced techniques like high-speed countercurrent chromatography (HSCCC) or semi-preparative high-performance liquid chromatography (HPLC) to achieve high purity.[5][14]

The following diagram illustrates a generalized workflow for the isolation and purification of erinacine A.

Caption: Generalized workflow for the isolation of erinacine A.

Conclusion

Erinacine A stands as a testament to the chemical diversity of natural products and their potential to address significant medical needs. Its complex, stereochemically rich structure is intrinsically linked to its remarkable biological activity as a potent inducer of Nerve Growth Factor synthesis. A thorough understanding of its chemical structure and stereochemistry, elucidated through a combination of sophisticated spectroscopic techniques and confirmed by total synthesis, is paramount for ongoing research and development efforts. This guide provides a foundational understanding for scientists working to unlock the full therapeutic potential of this promising neurotrophic agent.

References

- Cheng, P. Y., Liao, H. Y., Kuo, C. H., & Liu, Y. C. (2021). Enhanced erinacine A production by Hericium erinaceus using solid-state cultivation.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10410568, Erinacine A. Retrieved from [Link]

- Krzyczkowski, W., et al. (2009). Isolation and identification of erinacine A from Hericium erinaceus. Food Chemistry, 114(4), 1339-1343.

- Tsai, P.-C., et al. (2021). Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method. Molecules, 26(15), 4505.

- Valu, V. V., et al. (2020). A simple and robust two-dimensional chromatographic fractionation protocol for the isolation of the neuroprotective compound erinacine A from Hericium erinaceus.

- Li, I.-C., et al. (2018). Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines. Behavioural Neurology, 2018, 5802634.

- Snider, B. B., & Song, F. (2000). Synthesis of (±)-Allocyathin B2 and (+)-Erinacine A. Journal of the American Chemical Society, 122(33), 8061–8062.

-

ResearchGate. (n.d.). 1H and 13C NMR spectroscopic data for erinacerin W (1). Retrieved from [Link]

- Hu, J.-H., et al. (2019). The bioavailability of erinacine A in rats. Journal of Food and Drug Analysis, 27(2), 527-534.

- Zhang, J., et al. (2017). Erinacines T-V, new cyathane diterpenoids from the liquid cultures of Hericium erinaceus. Journal of Agricultural and Food Chemistry, 65(27), 5579–5585.

- Lee, L.-Y., et al. (2014). Genotoxicity profile of erinacine A-enriched Hericium erinaceus mycelium. Toxicology Reports, 1, 1195–1201.

- Spelman, K., Sutherland, E., & Bagade, A. (2017). Neurological activity of Lion's Mane (Hericium erinaceus).

- Lin, C.-Y., et al. (2023). Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation. Journal of Food and Drug Analysis, 31(4), 569-585.

- Nakada, M., et al. (2008). Total Synthesis of Erinacine E.

-

ResearchGate. (n.d.). Erinacine S from Hericium erinaceus Mycelium Promotes Neuronal Regeneration by Inducing Neurosteroids Accumulation. Retrieved from [Link]

- Rupcic, Z., et al. (2018). Production of cyathane type secondary metabolites by submerged cultures of Hericium erinaceus and evaluation of their antibacterial activity. Journal of Applied Microbiology, 124(3), 731-740.

- Stankovic, M. S., et al. (2023). Developing a method for direct detection of erinacine A in mycelium of Hericium erinaceus (Bull.) Persoon. IBISS-RADAR, 1(1), 1-10.

- Wang, D., et al. (2024). The chemical structures, biosynthesis, and biological activities of secondary metabolites from the culinary-medicinal mushrooms of the genus Hericium.

Sources

- 1. mdpi.com [mdpi.com]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Secure Verification [radar.ibiss.bg.ac.rs]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Erinacine A | C25H36O6 | CID 10410568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grapeking.com.tw [grapeking.com.tw]

- 12. Unveiling the Chemical Composition and Biofunctionality of Hericium spp. Fungi: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genotoxicity profile of erinacine A-enriched Hericium erinaceus mycelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Elucidating the Molecular Blueprint: A Technical Guide to the Biosynthesis of Erinacine A in Hericium erinaceus

Abstract

Erinacine A, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant attention for its potent neurotrophic activities, particularly its ability to stimulate Nerve Growth Factor (NGF) synthesis.[1][2] This attribute positions it as a promising therapeutic lead for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] Despite its therapeutic potential, the supply of Erinacine A is limited by the slow growth of its native producer and the complexity of its chemical synthesis. Understanding its biosynthetic pathway is therefore paramount for developing robust biotechnological production platforms. This technical guide provides an in-depth analysis of the Erinacine A biosynthetic pathway, consolidating current genomic and experimental data to present a coherent molecular narrative. We will dissect the key enzymatic steps, from the formation of the core diterpenoid scaffold to the final tailoring reactions, and detail the experimental methodologies required to validate and engineer this complex pathway.

Introduction: The Significance of Erinacine A

Hericium erinaceus, commonly known as Lion's Mane mushroom, is a well-regarded edible and medicinal fungus.[4] While the fruiting body is known for producing hericenones, the mycelium is the exclusive natural source of erinacines, a class of cyathane diterpenoids.[5][6] Among these, Erinacine A is a standout metabolite due to its demonstrated ability to cross the blood-brain barrier and exert neuroprotective effects.[2][7][8] Clinical studies on Erinacine A-enriched H. erinaceus mycelia have shown potential in improving mild cognitive impairment, underscoring its relevance in neurohealth.[2]

The biosynthesis of such complex secondary metabolites is a tightly regulated, multi-step process encoded by a biosynthetic gene cluster (BGC). Identifying and characterizing this BGC is the foundational step toward harnessing the full potential of Erinacine A. This guide will walk through the currently elucidated pathway, offering insights into the causality of each step and the experimental logic used to uncover it.

The Erinacine A Biosynthetic Gene Cluster (eri BGC)

The journey to producing Erinacine A begins within a specific locus of the H. erinaceus genome: the eri gene cluster. Genomic and transcriptomic analyses have identified a cluster of co-regulated genes responsible for synthesizing the core structure and initial modifications of erinacines.[3][5] The expression of these genes is significantly higher in the mycelium compared to the fruiting body, which correlates with the exclusive presence of erinacines in mycelial cultures.[5][9]

The core of the proposed pathway involves a terpene synthase, several cytochrome P450 monooxygenases, and other tailoring enzymes.[3] Functional validation of these genes, often through heterologous expression in model organisms like Aspergillus oryzae or Saccharomyces cerevisiae, has been crucial in assigning specific functions to the enzymes encoded by the eri cluster.[3][10]

The Biosynthetic Pathway: A Step-by-Step Elucidation

The assembly of Erinacine A is a sophisticated process involving cyclization, oxidation, and rearrangement reactions. The pathway can be logically divided into three major stages.

Stage 1: Formation of the Cyathane Diterpenoid Core

All terpenoids originate from simple five-carbon precursors, which are assembled into larger isoprenoid chains. In the case of diterpenoids like Erinacine A, the universal precursor is the 20-carbon molecule, Geranylgeranyl Pyrophosphate (GGPP).[9][11]

The key committing step in Erinacine A biosynthesis is the cyclization of GGPP. This complex transformation is catalyzed by a UbiA-type diterpene cyclase, encoded by the gene EriG.[3] This enzyme masterfully orchestrates a series of carbocation-driven cyclizations and rearrangements to forge the characteristic 5-6-7 tricyclic ring system of the cyathane skeleton, producing the intermediate cyatha-3,12-diene.[3] The identification of EriG as the responsible cyclase was a significant breakthrough, confirmed through heterologous expression in A. oryzae.[3]

Stage 2: Oxidative Tailoring by Cytochrome P450s

Once the foundational cyathane scaffold is formed, it undergoes a series of oxidative decorations. This is primarily the role of Cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups at specific positions on the molecule. These hydroxylations increase the molecule's polarity and provide attachment points for subsequent modifications.

The eri cluster contains several putative P450 genes. Through systematic heterologous co-expression with EriG, researchers have begun to assign functions to these enzymes. For example, the sequential action of specific P450s is proposed to convert cyatha-3,12-diene into erinacine Q, a key early intermediate in the pathway leading to other erinacines.[5][10] The pathway then proceeds through intermediates like Erinacine P and Erinacine B.[5]

Stage 3: Formation of Erinacine A via Non-Enzymatic and Enzymatic Reactions

The final steps leading to Erinacine A are particularly intricate. Recent studies have revealed that the pathway involves a crucial FAD-dependent oxidase, EriM, which is encoded by a gene located outside the main eri cluster.[10][12] This enzyme is responsible for forming a key allylaldehyde intermediate.[10]

Following the formation of this aldehyde, a fascinating non-enzymatic tandem Michael addition reaction is proposed to occur, yielding Erinacine B.[3] The final conversion of Erinacine B to Erinacine A involves a non-enzymatic Michael elimination and a double bond shift.[3] This reliance on both enzymatic catalysis and spontaneous chemical reactions highlights the elegant efficiency of natural product biosynthesis.

Experimental Validation & Methodologies

Elucidating a biosynthetic pathway is an iterative process requiring robust experimental validation. The trustworthiness of the proposed Erinacine A pathway rests on several key methodologies that provide a self-validating system of evidence.

Protocol: Heterologous Expression of Biosynthetic Genes

This is the cornerstone technique for functional characterization of pathway enzymes. By expressing the genes in a clean, high-producing host chassis like S. cerevisiae or A. oryzae, the specific function of each enzyme can be determined in isolation or in combination.[3][10]

Objective: To functionally characterize the diterpene cyclase EriG.

Methodology:

-

Gene Amplification: Amplify the full-length cDNA of EriG from H. erinaceus mycelial RNA using sequence-specific primers.

-

Vector Construction: Clone the EriG cDNA into a suitable yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into an engineered S. cerevisiae strain optimized for GGPP production.

-

Cultivation & Induction: Grow the transformed yeast in a selective medium. Induce gene expression by adding galactose to the medium.

-

Metabolite Extraction: After a suitable incubation period (e.g., 72 hours), harvest the yeast cells. Extract metabolites using an organic solvent like ethyl acetate.

-

Product Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the resulting mass spectrum with that of an authentic standard of cyatha-3,12-diene to confirm the product identity.

Expected Outcome: The GC-MS analysis will show a peak corresponding to cyatha-3,12-diene in the extract from the EriG-expressing strain, which is absent in the empty-vector control strain. This directly validates EriG's function.

Gene Knockout/Silencing in H. erinaceus

While heterologous expression demonstrates what an enzyme can do, gene knockout experiments prove what it does in the native organism. Using tools like CRISPR-Cas9 to delete a key gene (e.g., EriG) should abolish the production of all downstream metabolites, including Erinacine A, providing definitive in vivo evidence of its role.

Quantitative Analysis and Production Optimization

For drug development and scalable production, accurate quantification of Erinacine A is essential. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[4][13] Optimizing culture conditions, such as media composition and physical parameters, can significantly enhance yields.[4][13]

Table 1: Influence of Culture Substrate on Erinacine A Yield

| Substrate Particle Size | Mycelial Biomass (mg/g substrate) | Specific Yield of Erinacine A (mg/g cell dry weight) | Fold Increase (vs. >4 mm) |

| > 4 mm | 37.54 | 12.53 | 1.0x |

| 2.38–4 mm | 45.88 | - | - |

| < 2.38 mm | 57.25 | 60.15 | 4.8x |

| Data adapted from a study on solid-state cultivation, demonstrating that decreasing substrate particle size dramatically increases the specific yield of Erinacine A.[4] |

Future Outlook & Research Directions

The elucidation of the Erinacine A biosynthetic pathway is a landmark achievement that opens the door to metabolic engineering and synthetic biology approaches.[3] The ability to reconstitute the entire pathway in a robust industrial host like S. cerevisiae is the next frontier.[3][10] This would enable controllable, scalable, and cost-effective production, overcoming the limitations of the native fungal cultivation.[3]

Furthermore, the combinatorial expression of tailoring enzymes from the eri cluster and other sources could lead to the generation of novel, "unnatural" erinacine analogues.[10][12] These new compounds could possess improved pharmacokinetic properties or novel bioactivities, expanding the therapeutic potential of the cyathane diterpenoid class.

References

-

Hu, Y. H., et al. (2022). Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation. Journal of Functional Foods, 99, 105333. Available at: [Link]

-

Chang, C. H., et al. (2023). Enhanced Erinacine A Production by Hericium erinaceus Using Solid-State Cultivation. Foods, 12(23), 4279. Available at: [Link]

-

Chen, X., et al. (2024). Recent Advances in Erinacine A: Preparation, Biological Activities, and Biosynthetic Pathway. Molecules, 29(5), 1136. Available at: [Link]

-

Nakatsugawa, M., et al. (2024). Identification and Reconstitution of the First Two Enzymatic Steps for the Biosynthesis of Bioactive Meroterpenoids from Hericium erinaceus (Lion’s Mane Mushroom). Journal of Fungi, 10(6), 426. Available at: [Link]

-

Doar, E., et al. (2025). Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus. Fungal Biology and Biotechnology, 12(1), 1-14. Available at: [Link]

-

Zhang, C., et al. (2020). Proteome analysis provides insight into the regulation of bioactive metabolites in Hericium erinaceus. Scientific Reports, 10(1), 1-12. Available at: [Link]

-

Wang, M., et al. (2023). Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains. Foods, 12(13), 2577. Available at: [Link]

-

Hu, Y. H., et al. (2022). Erinacine S from Hericium erinaceus Mycelium Promotes Neuronal Regeneration by Inducing Neurosteroids Accumulation. ResearchGate. Available at: [Link]

-

Kozarski, M., et al. (2010). Erinacine A biosynthesis in submerged cultivation of Hericium erinaceum: Quantification and improved cultivation. Engineering in Life Sciences, 10(5), 446-457. Available at: [Link]

-

Ramirez, A. (2019). Hericium Erinaceus: Erinacine A. Digital Commons @ Cal Poly. Available at: [Link]

-

Chen, K. H., et al. (2021). Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method. Molecules, 26(15), 4547. Available at: [Link]

-

Li, I. C., et al. (2020). Prevention of Early Alzheimer's Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study. Frontiers in Aging Neuroscience, 12, 155. Available at: [Link]

-

Doar, E., et al. (2025). Simplified cyathane diterpenoid biosynthesis pathway highlighting relevant compounds and enzymes. ResearchGate. Available at: [Link]

-

Liu, D., et al. (2021). Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues. Acta Pharmaceutica Sinica B, 11(11), 3632-3641. Available at: [Link]

-

Ratto, D., et al. (2023). Neurotrophic and Neuroprotective Effects of Hericium erinaceus. Nutrients, 15(10), 2381. Available at: [Link]

-

Liu, D., et al. (2021). Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new "non-natural" analogues. PubMed. Available at: [Link]

-

Chen, P., et al. (2017). Genomic and transcriptomic analyses reveal differential regulation of diverse terpenoid and polyketides secondary metabolites in Hericium erinaceus. Scientific Reports, 7(1), 1-12. Available at: [Link]

Sources

- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 8. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genomic and transcriptomic analyses reveal differential regulation of diverse terpenoid and polyketides secondary metabolites in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new "non-natural" analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Neurotrophic Effects of Erinacine A on Nerve Growth Factor (NGF) Synthesis

Abstract: Nerve Growth Factor (NGF) is a cornerstone neurotrophin essential for the survival, differentiation, and plasticity of neurons in both the central and peripheral nervous systems.[1][2] Its therapeutic potential in neurodegenerative diseases is significant, yet direct administration is hampered by its protein nature and inability to cross the blood-brain barrier.[3] This has spurred research into small molecules capable of inducing endogenous NGF synthesis. Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane), has emerged as a potent stimulator of NGF biosynthesis.[3][4][5] This guide provides an in-depth technical overview of the molecular mechanisms underpinning Erinacine A's neurotrophic activity and presents a validated experimental framework for its investigation, designed for researchers and drug development professionals.

Introduction: The Nexus of Erinacine A and Neuronal Health

Hericium erinaceus has a long history in traditional medicine for promoting cognitive health.[6] Modern pharmacology has identified erinacines and hericenones as its principal bioactive components.[1][6] Erinacine A, in particular, is distinguished by its ability to penetrate the blood-brain barrier and stimulate the production of NGF.[3][5][7]

NGF exerts its effects by binding to the high-affinity TrkA receptor, initiating signaling cascades crucial for neuronal function.[8][9] A deficiency in NGF signaling is implicated in the pathophysiology of Alzheimer's disease and other neurological disorders.[3] By upregulating NGF, Erinacine A presents a promising therapeutic strategy to counteract neuronal loss and promote neural repair.[1][5] This document elucidates the pathway of this action and provides the technical means to validate it.

The Core Mechanism: JNK-Mediated Transcriptional Activation of NGF

The primary mechanism by which Erinacine A induces NGF synthesis does not occur in neurons themselves, but rather in associated glial cells, particularly astrocytes.[3][4][10] Research has demonstrated that Erinacine A triggers a specific intracellular signaling cascade that culminates in the transcriptional activation of the NGF gene.

The central pathway implicated is the c-Jun N-terminal kinase (JNK) signaling cascade.[1][11] The sequence of events is as follows:

-

JNK Activation: Treatment of astrocytic cells with Erinacine A leads to the rapid phosphorylation and subsequent activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[11]

-

c-Jun Phosphorylation: Activated JNK phosphorylates its downstream target, the transcription factor c-Jun.[11]

-

AP-1 Complex Formation: This phosphorylation, coupled with an increase in c-Fos expression, facilitates the formation of the Activator Protein-1 (AP-1) transcription factor complex.[11][12]

-

NGF Gene Transcription: The AP-1 complex translocates to the nucleus and binds to its consensus sequence within the promoter region of the NGF gene, thereby driving NGF mRNA expression.[11]

-

Protein Synthesis & Secretion: The transcribed mRNA is translated into pro-NGF, which is then processed and secreted from the astrocyte as mature, biologically active NGF protein.

While the JNK pathway is the primary driver, other related pathways, such as p38 MAPK, may also be involved in the broader neuroprotective effects of erinacines.[1][13][14]

In Vitro Model Selection and Culture

Causality: The choice of cell model is critical. We need a cell line that produces NGF in response to stimuli (an astrocyte model) and another that responds to NGF (a neuronal model) to prove biological activity.

-

NGF-Producing Cells: Human astrocytoma cell line 1321N1 is an established model for studying NGF synthesis and its regulation by external compounds. [1][8][11]* NGF-Responsive Cells: The rat pheochromocytoma line PC12 or the hybridoma line NG108-15 are excellent for bioassays. [1][15]Upon NGF stimulation, they cease proliferation and extend neurites, providing a clear visual and quantifiable endpoint for NGF activity. [8] Protocol 1: Cell Culture

-

Cell Thawing & Seeding:

-

Rapidly thaw cryopreserved 1321N1 or NG108-15 cells in a 37°C water bath.

-

Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

1321N1/NG108-15 Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Centrifuge at 200 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cell pellet in 10 mL of fresh medium and transfer to a T-75 flask.

-

-

Maintenance:

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash once with 5 mL of sterile Phosphate-Buffered Saline (PBS).

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 8 mL of complete growth medium.

-

Split cells at a ratio of 1:4 to 1:8 into new flasks.

-

Quantification of NGF Gene Expression via RT-qPCR

Causality: To confirm that Erinacine A acts at the genetic level, we must quantify NGF mRNA. RT-qPCR is the gold standard for this, offering high sensitivity and specificity. An increase in NGF mRNA relative to a stable housekeeping gene provides direct evidence of transcriptional upregulation.

Protocol 2: RT-qPCR for NGF mRNA

-

Cell Treatment & RNA Extraction:

-

Seed 1321N1 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of Erinacine A (e.g., 0, 1, 5, 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).

-

After incubation, aspirate the medium and lyse the cells directly in the well using 1 mL of TRIzol™ Reagent or a similar lysis buffer from a commercial RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a NanoDrop™ spectrophotometer (A260/A280 ratio ~2.0).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (1:10), and 6 µL of nuclease-free water for a 20 µL total volume.

-

Use primers specific for human NGF and a reference gene like GAPDH.

-

hNGF Forward: 5'-CCAAGGGAGCAGTTTCTATCCTGG-3' [8] * hNGF Reverse: 5'-GCAGTTGTCAAGGGAATGCTGAAGTT-3' [8] * hGAPDH Forward: 5'-TCCACCACCCTGTTGCTGTA-3' [8] * hGAPDH Reverse: 5'-CCACAGTCCATGCCATCAC-3' [8] * Run the qPCR plate using a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.

-

-

Perform a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative NGF mRNA expression using the 2-ΔΔCt method, normalizing to the GAPDH reference gene and the vehicle control.

-

Table 1: Representative RT-qPCR Data for NGF mRNA Expression

| Treatment Group | Mean Ct (NGF) | Mean Ct (GAPDH) | ΔCt (CtNGF - CtGAPDH) | ΔΔCt (ΔCtTreat - ΔCtCtrl) | Fold Change (2-ΔΔCt) |

| Vehicle Control | 25.8 | 18.2 | 7.6 | 0.0 | 1.0 |

| Erinacine A (1 µM) | 24.9 | 18.3 | 6.6 | -1.0 | 2.0 |

| Erinacine A (5 µM) | 23.5 | 18.1 | 5.4 | -2.2 | 4.6 |

| Erinacine A (10 µM) | 22.7 | 18.2 | 4.5 | -3.1 | 8.6 |

Quantification of Secreted NGF Protein via ELISA

Causality: Demonstrating an increase in mRNA is insufficient; we must confirm this translates to an increase in secreted, functional protein. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is the most reliable method for quantifying specific proteins like NGF in cell culture supernatants with high precision. [16] Protocol 3: Sandwich ELISA for NGF

-

Sample Collection:

-

Culture and treat 1321N1 cells as described in Protocol 2.1.

-

After the incubation period, collect the conditioned medium from each well.

-

Centrifuge the medium at 1,500 x g for 10 minutes at 4°C to pellet any detached cells or debris.

-

Transfer the supernatant to a new tube and store at -80°C until the assay is performed.

-

-

ELISA Procedure (using a commercial kit, e.g., Thermo Fisher EHNGF):

-

Prepare all reagents, standards, and samples as per the kit manual. [17]A typical standard curve ranges from 15-1000 pg/mL. [18] * Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated 96-well plate.

-

Incubate for the specified time (e.g., 2.5 hours at room temperature).

-

Wash the wells 4 times with the provided wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well. Incubate.

-

Wash the wells.

-

Add 100 µL of Streptavidin-HRP conjugate. Incubate.

-

Wash the wells.

-

Add 100 µL of TMB substrate solution. A blue color will develop. Incubate in the dark.

-

Add 50 µL of Stop Solution. The color will change to yellow.

-

-

Data Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of each standard against its known concentration.

-

Calculate the NGF concentration in the samples by interpolating their absorbance values from the standard curve.

-

Table 2: Representative ELISA Data for Secreted NGF Protein

| Treatment Group | Absorbance (450 nm) | Calculated NGF Conc. (pg/mL) |

| Vehicle Control | 0.152 | 45.5 |

| Erinacine A (1 µM) | 0.288 | 110.2 |

| Erinacine A (5 µM) | 0.651 | 325.8 |

| Erinacine A (10 µM) | 1.104 | 680.1 |

Functional Bioassay: Neurite Outgrowth

Causality: The ultimate proof of concept is demonstrating that the NGF secreted by Erinacine A-treated astrocytes is biologically active. The neurite outgrowth assay provides this functional validation. If the conditioned medium can induce neuronal differentiation, it confirms the presence of active NGF. [11] Protocol 4: NG108-15 Neurite Outgrowth Assay

-

Cell Seeding:

-

Coat a 24-well plate with an appropriate substrate (e.g., Poly-L-lysine) to promote adherence.

-

Seed NG108-15 cells at a density of 2 x 10⁴ cells/well.

-

Allow cells to attach and grow for 24 hours.

-

-

Treatment with Conditioned Media:

-

Aspirate the growth medium from the NG108-15 cells.

-

Add 500 µL of the conditioned media collected from the Erinacine A-treated 1321N1 cells (from Protocol 3.1).

-

Include positive (recombinant NGF, 50 ng/mL) and negative (medium from vehicle-treated 1321N1 cells) controls.

-

-

Incubation and Imaging:

-

Incubate the cells for 48-72 hours at 37°C.

-

Capture images of multiple random fields per well using a phase-contrast microscope at 20x magnification.

-

-

Quantification:

-

A cell is considered positive for neurite outgrowth if it possesses at least one process that is longer than twice the diameter of the cell body. [19] * Count at least 100 cells per well and calculate the percentage of differentiated cells.

-

Advanced analysis can be performed with software like ImageJ to measure average neurite length.

-

Therapeutic Implications and Future Directions

The demonstration that Erinacine A can robustly and dose-dependently increase both the expression and secretion of biologically active NGF in a relevant cell model provides a strong rationale for its development as a therapeutic agent for neurological conditions. [20][21]Its ability to cross the blood-brain barrier gives it a distinct advantage over direct protein-based therapies. [3][5] Key Implications:

-

Neurodegenerative Diseases: By boosting endogenous NGF, Erinacine A could help protect vulnerable neuronal populations, such as cholinergic neurons in Alzheimer's disease, potentially slowing cognitive decline. [1][22]* Nerve Injury and Regeneration: Enhanced NGF levels can promote axonal regeneration and functional recovery after peripheral nerve injury. [4][22] Future Research:

-

In Vivo Validation: Translating these findings into animal models of neurodegeneration and nerve injury is the critical next step.

-

Receptor Identification: The specific cell surface receptor that Erinacine A binds to remains to be fully elucidated.

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of Erinacine A-enriched supplements or purified compounds in human populations. [22]

References

-

Standardized Hericium erinaceus Extract Powder Improves Scopolamine-Induced Cognitive Deficits via BDNF-Mediated Neuroplasticity. (MDPI) [Link]

-

Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation. (PubMed Central) [Link]

-

Neurotrophic and Neuroprotective Effects of Hericium erinaceus. (MDPI) [Link]

-

Hericenones and erinacines: stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. (Taylor & Francis Online) [Link]

-

Erinacine S from Hericium erinaceus Mycelium Promotes Neuronal Regeneration by Inducing Neurosteroids Accumulation. (ResearchGate) [Link]

-

Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction. (PubMed Central) [Link]

-

Hericenones and erinacines: Stimulators of nerve growth factor (NGF) biosynthesis in Hericium erinaceus. (ResearchGate) [Link]

-

Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines. (PubMed Central) [Link]

-

Ngn2-Induced Differentiation of the NG108-15 Cell Line Enhances Motor Neuronal Differentiation and Neuromuscular Junction Formation. (PubMed Central) [Link]

-

Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells. (PubMed) [Link]

-

Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice. (PubMed Central) [Link]

-

ELISA for Monitoring Nerve Growth Factor. (PubMed) [Link]

-

Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models. (National Institutes of Health) [Link]

-

Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo. (MDPI) [Link]

-

Multifaceted Roles of Nerve Growth Factor: A Comprehensive Review with a Special Insight into Pediatric Perspectives. (MDPI) [Link]

-

Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice. (ResearchGate) [Link]

-

Human NGF(Nerve Growth Factor) ELISA Kit. (ELK Biotechnology) [Link]

-

Quantitation of neurite growth parameters in explant cultures using a new image processing program. (PubMed) [Link]

-

Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models. (OUCI) [Link]

-

Erinacine A increases catecholamine and nerve growth factor content in the central nervous system of rats. (ResearchGate) [Link]

-

Nerve Growth Factor Signaling Pathway. (Creative Diagnostics) [Link]

-

Neuroregenerative Potential of Lion's Mane Mushroom, Hericium erinaceus (Bull.: Fr.) Pers. (Higher Basidiomycetes), in the Treatment of Peripheral Nerve Injury (Review). (Floyd Fungi) [Link]

Sources

- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Erinacine S from Hericium erinaceus mycelium promotes neuronal regeneration by inducing neurosteroids accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Erinacine C Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. floydfungi.ch [floydfungi.ch]

- 13. Erinacine A-Enriched Hericium erinaceus Mycelium Produces Antidepressant-Like Effects through Modulating BDNF/PI3K/Akt/GSK-3β Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ngn2-Induced Differentiation of the NG108-15 Cell Line Enhances Motor Neuronal Differentiation and Neuromuscular Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ELISA for Monitoring Nerve Growth Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human NGF beta ELISA Kit (EHNGF) - Invitrogen [thermofisher.com]

- 18. Human NGF(Nerve Growth Factor) ELISA Kit [elkbiotech.com]

- 19. Quantitation of neurite growth parameters in explant cultures using a new image processing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinic… [ouci.dntb.gov.ua]

- 22. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

Erinacine A as a Multifaceted Therapeutic Candidate for Ischemic Stroke: A Technical Guide to Its Mechanisms and Preclinical Evaluation

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex pathophysiological cascade including excitotoxicity, oxidative stress, inflammation, and apoptosis. The development of effective neuroprotective agents that can mitigate this multifaceted neuronal injury remains a critical challenge. Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising therapeutic candidate. A key advantage of Erinacine A is its ability to cross the blood-brain barrier, allowing it to directly target the central nervous system.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Erinacine A's neuroprotective effects, summarizes the compelling preclinical evidence from both in vitro and in vivo models of ischemic stroke, and presents detailed experimental protocols for its evaluation. We consolidate current research to offer a comprehensive resource for researchers, scientists, and drug development professionals investigating Erinacine A as a potential breakthrough in stroke therapy.

The Molecular Basis of Erinacine A's Neuroprotective Action

The therapeutic potential of Erinacine A in ischemic stroke stems from its ability to modulate multiple, interconnected signaling pathways that are dysregulated following cerebral ischemia. Unlike single-target agents that have largely failed in clinical trials, Erinacine A offers a multi-pronged approach to neuroprotection.

Anti-Inflammatory and Immunomodulatory Effects

Neuroinflammation is a critical component of secondary brain injury after stroke. Activated microglia and astrocytes release a barrage of pro-inflammatory cytokines that exacerbate neuronal damage. Erinacine A has been shown to potently suppress this inflammatory response.

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response. In models of neuroinflammation, Erinacine A prevents the phosphorylation and subsequent activation of the NF-κB pathway.[1][2]

-

Reduction of Pro-Inflammatory Mediators: By inhibiting NF-κB, Erinacine A significantly reduces the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][4] It also downregulates the expression of inducible nitric oxide synthase (iNOS), a key enzyme responsible for producing cytotoxic levels of nitric oxide in the ischemic brain.[1][4][5][6]

Attenuation of Oxidative Stress

The reperfusion phase following an ischemic event, while necessary to restore blood flow, triggers a massive burst of reactive oxygen species (ROS), leading to severe oxidative damage. Erinacine A enhances the brain's intrinsic antioxidant defenses.

-

Activation of the Nrf2 Pathway: Erinacine A activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][7][8] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of downstream antioxidant enzymes.

-

Upregulation of Antioxidant Enzymes: Nrf2 activation by Erinacine A leads to increased production of critical antioxidant enzymes such as catalase, superoxide dismutase (SOD), and glutathione reductase, bolstering the cellular machinery to neutralize ROS.[7]

Promotion of Pro-Survival and Anti-Apoptotic Signaling

Ischemia initiates programmed cell death, or apoptosis, in the penumbral region. Erinacine A intervenes by activating pro-survival signaling cascades and inhibiting pro-apoptotic pathways.

-

Activation of Pro-Survival Kinases: Studies have demonstrated that Erinacine A promotes the phosphorylation and activation of key pro-survival kinases like Akt and MEK.[5]

-

Modulation of CREB: The compound enhances the phosphorylation of cAMP-response element-binding protein (p-CREB), a transcription factor crucial for neuronal survival, differentiation, and synaptic plasticity.[7][8]

-

Inhibition of Endoplasmic Reticulum (ER) Stress: Erinacine A has been shown to mitigate ER stress-induced apoptosis by reducing the expression of C/EBP homologous protein (CHOP), a key executioner of the ER stress pathway.[5][6][9] This is partly achieved through the inactivation of the p38 MAPK pathway.[5][6]

Stimulation of Neurotrophic Factors

A unique and powerful attribute of Erinacine A is its well-documented ability to stimulate the synthesis of Nerve Growth Factor (NGF).[2][5][10] NGF is critical for the survival, maintenance, and regeneration of neurons. Oral administration of Erinacine A has been shown to increase NGF levels in key brain regions like the hippocampus and locus coeruleus.[10][11] This neurotrophic support is vital for long-term recovery and neuro-repair following a stroke.

Maintenance of Glutamate Homeostasis

Excitotoxicity, caused by excessive glutamate release, is an early event in ischemic injury. Astrocytes are responsible for clearing excess glutamate via transporters like glutamate transporter 1 (GLT-1). In co-cultures subjected to oxygen-glucose deprivation, Erinacine A was found to preserve GLT-1 protein levels in astrocytes, thereby maintaining glutamate homeostasis and protecting neurons from excitotoxic death.[2]

Preclinical Validation in Ischemic Stroke Models

The therapeutic hypotheses generated from mechanistic studies have been robustly tested in established and validated preclinical models of ischemic stroke. The consistent positive outcomes across different models underscore the potential of Erinacine A.

In Vitro Evidence from Cellular Models of Ischemia

The primary in vitro model for ischemic stroke is Oxygen-Glucose Deprivation (OGD), which simulates the ischemic core by depriving cultured neural cells of oxygen and glucose.[12][13] This model allows for high-throughput screening and detailed molecular analysis. In various neuronal and glial cell lines (e.g., PC12, N2a, primary co-cultures), pretreatment with Erinacine A has been shown to significantly increase cell viability, reduce apoptotic markers, and suppress inflammatory responses following OGD exposure.[2][14]

In Vivo Evidence from Animal Models of Stroke

The "gold standard" animal model for focal ischemic stroke is the Middle Cerebral Artery Occlusion (MCAO) model, typically performed in rats or mice.[15][16] This model faithfully recapitulates many aspects of human stroke, including the formation of an infarct core and a salvageable penumbra. Studies using a global ischemic stroke model in rats demonstrated that administration of Hericium erinaceus mycelium, rich in Erinacine A, significantly reduced the total infarct volume by up to 44%.[4] The treatment also decreased serum levels of inflammatory cytokines, providing a clear link between the molecular mechanism and the physiological outcome.[4]

Table 1: Summary of Key Preclinical Findings

| Model System | Study Focus | Key Findings | Reference |

| Rat Global Ischemic Stroke Model | Infarct Volume & Inflammation | Reduced total infarct volume by 22-44%; Decreased serum levels of IL-1β, IL-6, and TNF-α. | [4] |

| Primary Cortical Glia-Neuron Co-cultures (OGD) | Glutamate Homeostasis | Preserved astrocyte glutamate transporter 1 (GLT-1) protein levels; Improved neuronal and astrocyte survival. | [2] |

| BV-2 Microglia & CTX TNA2 Astrocytes (LPS-induced) | Neuroinflammation | Prevented iNOS expression and NO production in microglia; Inhibited TNF-α expression in astrocytes. | [1] |

| Rat Model (Oral Administration) | NGF Synthesis | Increased NGF content in the locus coeruleus and hippocampus. | [10][11] |

| Rat Mild Traumatic Brain Injury Model | Antioxidant Response | Modulated the Nrf2 activation pathway; Upregulated antioxidant genes (catalase, SOD). | [7][8] |

Methodologies for Preclinical Evaluation

Reproducibility and standardization are paramount in drug development. This section provides detailed, self-validating protocols for the key experimental models used to evaluate Erinacine A.

Protocol: In Vitro Ischemia Simulation (Oxygen-Glucose Deprivation)

This protocol describes an OGD experiment on the PC12 cell line, a common model for neuronal studies, to assess the cytoprotective effects of Erinacine A.

Materials:

-

PC12 cells

-

DMEM (high glucose and glucose-free)

-

Fetal Bovine Serum (FBS), Horse Serum (HS)

-

Poly-L-lysine coated 96-well plates

-

Erinacine A stock solution (in DMSO)

-

Hypoxic chamber (e.g., with 95% N₂, 5% CO₂)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Step-by-Step Methodology:

-

Cell Seeding: Seed PC12 cells onto poly-L-lysine coated 96-well plates at a density of 1 x 10⁴ cells/well in complete medium (DMEM with 10% HS, 5% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

-

Pre-treatment: Replace the medium with a serum-free medium containing various concentrations of Erinacine A (e.g., 1, 5, 10 µM) or vehicle (DMSO). Incubate for 2 hours. Include a "Normoxia Control" group that receives vehicle only.

-

OGD Induction:

-

For all groups except the "Normoxia Control," wash cells twice with pre-warmed, glucose-free DMEM.

-

Add glucose-free DMEM (containing the respective concentrations of Erinacine A or vehicle) to each well.

-

Immediately place the plate inside a hypoxic chamber and incubate for a predetermined duration (e.g., 6 hours) at 37°C.[14][17]

-

The "Normoxia Control" group is washed and maintained in complete, glucose-containing medium in a standard incubator.

-

-

Reperfusion: After the OGD period, remove the plate from the hypoxic chamber, replace the medium with standard, glucose-containing DMEM, and return to the standard incubator for 24 hours.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage relative to the normoxia control group.

Protocol: In Vivo Focal Ischemia Model (Middle Cerebral Artery Occlusion)

This protocol details the intraluminal filament technique for inducing transient MCAO in rats, a widely accepted model for preclinical stroke research.[15][18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 silicon-coated monofilament

-

Laser Doppler flowmeter

-

Heating pad

Step-by-Step Methodology:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

Surgical Exposure: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with surgical sutures. Place a temporary ligature around the ICA.

-

Filament Insertion:

-

Make a small incision in the CCA between the ligation and the carotid bifurcation.

-

Introduce the 4-0 silicon-coated monofilament through the incision into the ICA.

-

Gently advance the filament approximately 18-20 mm from the bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the Middle Cerebral Artery (MCA).

-

Self-Validation: Confirm successful occlusion by monitoring a >70% drop in cerebral blood flow using a Laser Doppler flowmeter placed on the skull over the MCA territory.

-

-

Ischemia Period: Maintain the filament in place for the desired ischemic period (e.g., 90 minutes).

-

Reperfusion: After 90 minutes, carefully withdraw the filament to allow reperfusion. Tightly ligate the CCA stump to prevent bleeding.

-

Closure and Recovery: Close the cervical incision. Discontinue anesthesia and allow the animal to recover in a heated cage. Provide post-operative analgesia and supportive care.

-

Erinacine A Administration: Erinacine A can be administered via oral gavage or intraperitoneal injection at various time points (pre-ischemia, during ischemia, or post-reperfusion) depending on the study design.

-

Outcome Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits (e.g., Bederson score) and sacrifice the animal to measure infarct volume using TTC staining.

Sources

- 1. Erinacine A Prevents Lipopolysaccharide-Mediated Glial Cell Activation to Protect Dopaminergic Neurons against Inflammatory Factor-Induced Cell Death In Vitro and In Vivo | MDPI [mdpi.com]

- 2. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Prevention of Early Alzheimer’s Disease by Erinacine A-Enriched Hericium erinaceus Mycelia Pilot Double-Blind Placebo-Controlled Study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protective Effects of Hericium erinaceus Mycelium and Its Isolated Erinacine A against Ischemia-Injury-Induced Neuronal Cell Death via the Inhibition of iNOS/p38 MAPK and Nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Hericium erinaceus mycelium and its isolated erinacine A protection from MPTP-induced neurotoxicity through the ER stress, triggering an apoptosis cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 17. mdpi.com [mdpi.com]

- 18. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Erinacine A

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: The Central Challenge in Neurotherapeutics

The development of effective treatments for neurological disorders is one of the most significant challenges in modern medicine. This difficulty is not primarily due to a lack of potent therapeutic compounds, but rather to a formidable physiological obstacle: the blood-brain barrier (BBB).[1][2] This highly selective, dynamic interface protects the central nervous system (CNS) but concurrently blocks the entry of over 98% of small-molecule drugs and nearly all large-molecule therapeutics.[3] Therefore, a compound's ability to cross the BBB is the primary determinant of its potential as a neuro-pharmacological agent. Erinacine A, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered substantial interest for its potent neurotrophic and neuroprotective properties.[4][5] This guide provides a detailed technical analysis of the evidence, mechanisms, and methodologies for evaluating the BBB permeability of Erinacine A, offering a foundational resource for its continued development.

The Blood-Brain Barrier: A Dynamic and Selective Gatekeeper

To appreciate the significance of Erinacine A's brain penetration, one must first understand the intricate structure it must bypass. The BBB is not a simple passive membrane but a complex, multicellular neurovascular unit (NVU). Its core consists of brain microvascular endothelial cells (BMECs) sealed by elaborate tight junctions and adherens junctions, which severely restrict paracellular flux. These cells are further supported by pericytes and the end-feet of astrocytes, which work in concert to induce and maintain the barrier phenotype and regulate blood flow.

Transport across this barrier is governed by several mechanisms:

-

Passive Diffusion: Small, lipid-soluble (lipophilic) molecules with a molecular weight generally under 400-600 Da can diffuse directly across the lipid membranes of the endothelial cells.[6][7]

-

Carrier-Mediated Transport (CMT): Solute carrier (SLC) transporters facilitate the influx of essential nutrients like glucose, amino acids, and nucleosides.[8][9] Some drugs can hijack these systems.

-